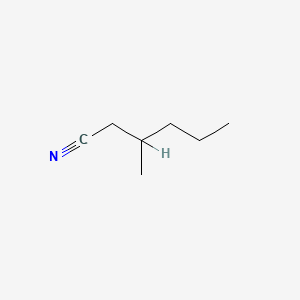

3-Methylhexanenitrile

Description

Significance and Research Rationale of Nitrile Functional Groups in Organic Chemistry

The nitrile, or cyano, functional group (-C≡N) is of immense importance in organic synthesis due to its unique electronic properties and exceptional versatility. molaid.com The carbon-nitrogen triple bond creates a highly polar and reactive site within a molecule. epa.gov This polarity, with an electrophilic carbon atom and a nucleophilic nitrogen atom, allows nitriles to participate in a wide array of chemical transformations. molaid.com

One of the primary reasons for the scientific interest in nitriles is their role as "disguised" carboxylic acids. nih.gov Through hydrolysis under acidic or basic conditions, the nitrile group can be readily converted first to a primary amide and then to a carboxylic acid. nih.gov This two-step transformation provides a robust and reliable method for introducing a carboxyl group into a molecule, a cornerstone of many synthetic strategies. Furthermore, nitriles can be reduced to form primary amines using powerful reducing agents like lithium aluminum hydride, or converted to aldehydes with less aggressive reagents such as diisobutylaluminum hydride (DIBAL-H). nist.gov

The ability of nitriles to react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine, further expands their synthetic utility. nist.gov This reaction is a powerful tool for carbon-carbon bond formation. Beyond these fundamental transformations, the nitrile group can participate in various cycloaddition reactions to form nitrogen-containing heterocycles, which are prevalent structures in pharmaceuticals and biologically active compounds. mdpi.com The stability of the nitrile group under many reaction conditions also allows it to be carried through multi-step syntheses before being converted into another functional group at a later stage. researchgate.net

Overview of Scientific Interest in Branched-Chain Nitriles

Branched-chain nitriles, a sub-class of which 3-methylhexanenitrile is a member, attract specific research interest for several reasons. Their structural complexity, often involving chiral centers, makes them valuable building blocks for the synthesis of stereochemically defined molecules.

In the field of natural products, branched-chain nitriles have been identified as volatile organic compounds (VOCs) in various plants. For instance, isomers such as 5-methylhexanenitrile (B103281) have been detected in the aroma profile of rocket salad (Eruca sativa). researchgate.net These compounds are often biosynthesized from branched-chain amino acids and are believed to contribute to the characteristic flavor and aroma of fruits and vegetables, and may also serve as defense agents against herbivores. researchgate.net

From a synthetic standpoint, the creation of branched-chain nitriles is a key objective in many organic methodologies. The hydrocyanation of alkenes, catalyzed by nickel complexes, is a significant industrial reaction that can produce branched nitriles like 2-methylhexanenitrile (B1624611) from hexene-1. researchgate.net Moreover, the development of methods to form tertiary and quaternary carbon centers is a major focus in organic synthesis. Studies have explored the use of tertiary nitrile precursors, including complex bicyclic systems, to generate tertiary organometallic reagents, which can then react with electrophiles to create these highly substituted centers. nih.gov The hydrolysis of branched-chain nitriles is also a well-established route to produce branched-chain carboxylic acids, which are important synthetic intermediates. orgsyn.orgorgsyn.org

Scope and Objectives of Current and Future Research on this compound

Specific academic research focusing exclusively on this compound is limited; it more commonly appears as a substrate or product within broader studies. However, based on research into analogous structures, the scope of current and future investigations involving this compound can be clearly defined.

A primary area of interest is its application as a synthetic intermediate. Research has shown that related structures, such as 2-oxoester derivatives of this compound, can be synthesized and evaluated for biological activity, for example, as potential inhibitors of enzymes like phospholipase A2. rsc.org Future work could therefore focus on using this compound as a starting material to build more complex molecules, particularly chiral compounds for pharmaceutical development. The key objective would be to develop stereoselective synthetic routes to access specific enantiomers of its derivatives.

Another promising research avenue is in the field of biocatalysis. The use of nitrilase enzymes to hydrolyze nitriles to carboxylic acids represents an environmentally friendly alternative to traditional chemical methods. openbiotechnologyjournal.com A significant future objective would be to discover or engineer a nitrilase capable of selectively hydrolyzing (R)- or (S)-3-methylhexanenitrile. This would provide a green pathway to enantiomerically pure 3-methylhexanoic acid, a valuable chiral building block.

Finally, given the discovery of related branched nitriles in plant volatiles, future research in flavor and fragrance chemistry may involve screening for the presence of this compound in natural sources. researchgate.netresearchgate.net Such work would aim to understand its biosynthesis, quantify its contribution to aroma profiles, and explore its potential use as a flavor or fragrance ingredient. The compound also serves as a useful model for developing new synthetic reactions. For example, azo-compounds like 2,2'-azodi(2-methylhexanenitrile) have been used in multi-component reactions to explore the synthesis of complex molecular scaffolds. acs.org Future synthetic research may continue to use this compound and its derivatives to test the scope and limitations of novel catalytic transformations.

Table 2: List of Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 53783-89-4 | C₇H₁₃N |

| (R)-3-methylhexanenitrile | 87633175-5 (PubChem CID) | C₇H₁₃N |

| (S)-3-methylhexanenitrile | N/A | C₇H₁₃N |

| 5-Methylhexanenitrile | 628-40-8 | C₇H₁₃N |

| 3-Methylhexanoic acid | 61226-66-8 | C₇H₁₄O₂ |

| 2-Methylhexanenitrile | 20654-42-6 | C₇H₁₃N |

| 3-Ethyl-3-methylhexanenitrile | 138808-09-0 | C₉H₁₇N |

| 2,2'-Azodi(2-methylhexanenitrile) | 61556-91-8 | C₁₄H₂₄N₄ |

| Lithium aluminum hydride | 16853-85-3 | AlH₄Li |

Structure

3D Structure

Properties

IUPAC Name |

3-methylhexanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-3-4-7(2)5-6-8/h7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVUMGUHKLDEQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337544 | |

| Record name | 3-Methylhexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53783-89-4 | |

| Record name | 3-Methylhexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methylhexanenitrile and Its Derivatives

Direct Synthesis Approaches to the 3-Methylhexanenitrile Skeleton

Direct synthesis methods aim to construct the target nitrile from readily available precursors in an efficient manner. Key among these are catalytic hydrocyanation and transnitrilation reactions.

Catalytic hydrocyanation, the addition of a hydrogen and a cyanide group across a carbon-carbon double bond, is a highly effective and atom-economical method for synthesizing alkyl nitriles from unsaturated precursors like alkenes. researchgate.netresearchgate.net This transformation is pivotal in industrial processes, such as the large-scale production of adiponitrile, a precursor to nylon. chemrxiv.orgnih.govwikipedia.org For a molecule like this compound, the logical unsaturated precursor would be an isomer of methylhexene.

Industrially, the hydrocyanation of unactivated alkenes is predominantly carried out using nickel complexes coordinated with phosphite (B83602) (P(OR)₃) ligands. wikipedia.orgrsc.org The general transformation involves the addition of hydrogen cyanide (HCN) to an alkene. wikipedia.org

The catalytic cycle is understood to proceed through several key steps:

Oxidative Addition : HCN adds to a low-valent nickel(0) complex to form a hydrido cyanide complex, Ni(H)(CN)L₂. researchgate.netwikipedia.org

Alkene Coordination : The unsaturated precursor (alkene) binds to the nickel hydride complex.

Migratory Insertion : The alkene inserts into the nickel-hydride bond, forming an alkyl-nickel cyanide intermediate.

Reductive Elimination : This is often the rate-limiting step, where the alkyl group and the cyanide ligand are eliminated from the metal center to form the final nitrile product, regenerating the nickel(0) catalyst. wikipedia.org

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Oxidative Addition | Addition of HCN to the Ni(0) center. | Hydrido cyanide complex (Ni(H)(CN)L₂) |

| 2. Alkene Coordination | Binding of the alkene substrate to the nickel complex. | Alkene-nickel complex |

| 3. Migratory Insertion | Formation of a carbon-nickel bond. | Alkylmetal cyanide |

| 4. Reductive Elimination | Release of the nitrile product and catalyst regeneration. | Alkyl nitrile product, Ni(0) catalyst |

Since most alkenes are prochiral, their hydrocyanation can generate chiral nitriles, creating a stereocenter. wikipedia.org The synthesis of a specific enantiomer of this compound requires an enantioselective catalytic approach. While conventional nickel catalysts produce a racemic mixture (an equal mix of both enantiomers), the use of chiral ligands can induce high enantioselectivity. wikipedia.org

Chelating aryl diphosphite complexes are prominent among the chiral ligands used for asymmetric hydrocyanation. wikipedia.org The development of a general and broadly applicable method for enantioselective alkene hydrocyanation remains a significant challenge, but various strategies have emerged. chemrxiv.orgnih.gov For instance, the synthesis of Naproxen, an anti-inflammatory drug, involves an asymmetric hydrocyanation step using a phosphinite ligand. nih.govwikipedia.org

Recent advancements have explored dual catalytic systems to achieve this transformation without the direct use of cyanide. One such method employs a dual Pd/CuH-catalyzed process where oxazoles act as nitrile equivalents. nih.govchemrxiv.org In this strategy, enantioselective hydrocupration of the alkene with a copper hydride (CuH) catalyst featuring a chiral phosphine (B1218219) ligand generates an enantioenriched copper(I) alkyl intermediate. nih.govchemrxiv.org This intermediate then participates in a palladium-catalyzed cross-coupling reaction to form the nitrile precursor. nih.govchemrxiv.org Another innovative approach uses a combination of cobalt-mediated hydrogen-atom transfer and copper-promoted radical cyanation, enabled by electrochemistry, to achieve highly enantioselective hydrocyanation. chemrxiv.orgnih.gov

| Catalytic System | Strategy | Key Features | Reference |

|---|---|---|---|

| Nickel / Chiral Diphosphite Ligands | Direct Asymmetric Hydrocyanation | Induces enantioselectivity in the addition of HCN to prochiral alkenes. | wikipedia.org |

| Dual Pd/CuH Catalysis | Cyanide-Free Hydrocyanation | Uses oxazoles as nitrile equivalents; enantioselectivity from chiral CuH-catalyzed hydrocupration. | nih.govchemrxiv.org |

| Dual Electrocatalysis (Co/Cu) | Radical-Based Hydrocyanation | Combines cobalt-mediated hydrogen-atom transfer and copper-promoted radical cyanation. | chemrxiv.orgnih.gov |

Transnitrilation represents an alternative pathway for nitrile synthesis, involving the transfer of a cyanide group from a donor molecule to an acceptor. This method avoids the use of highly toxic reagents like HCN. nih.govchemrxiv.org

Transnitrilation is fundamentally an equilibrium reaction where a carboxylic acid can be converted to the corresponding nitrile using another nitrile, such as acetonitrile (B52724), as both the reactant and the solvent. acs.orgresearchgate.net The reaction is often catalyzed by Lewis acids like indium trichloride (B1173362) (InCl₃). acs.orgresearchgate.net

The mechanism is not a simple amide formation followed by dehydration. Instead, it proceeds via an equilibrated Mumm reaction, with an imide intermediate being formed. acs.org A proposed general mechanism involves the exchange of a carboxylic acid and a nitrile function. researchgate.net To drive the reaction to completion, the equilibrium can be displaced by physical means, such as distilling off the lower-boiling nitrile product from the reaction mixture. researchgate.net This strategy is effective when there is a significant difference in the boiling points of the nitrile reactant and product.

Anion-Relay Chemistry (ARC) is a powerful tactic that involves the controlled movement of a negative charge through a molecule, enabling multi-component reactions in a single operation with high stereochemical control. nih.gov This strategy can be combined with transnitrilation to synthesize complex molecules, including those with nitrile-bearing quaternary centers. nih.govchemrxiv.org

In a combined equilibrium-driven transnitrilation and anion-relay strategy, a non-toxic, electrophilic cyanide source like 2-methyl-2-phenylpropanenitrile (B75176) can be used. nih.govchemrxiv.org The process can be initiated by the addition of an organometallic reagent (e.g., an alkyl lithium) to a starting molecule. This generates an initial anion, which can then undergo a series of reactions, including the transnitrilation step, to form the final product. This one-pot process effectively leads to the gem-difunctionalization of the organometallic reagent, installing both an alkyl group and a nitrile group. nih.govchemrxiv.org The "through-space" migration of negative charge, often facilitated by a transfer agent, is a key concept in this type of anion relay chemistry. nih.gov

C-C Bond Forming Reactions Leading to the this compound Scaffold

The construction of the this compound framework can be achieved through various C-C bond-forming reactions where the nitrile group is either pre-installed on one of the reactants or introduced during the coupling process. These methods are fundamental in carbon skeleton assembly.

A primary strategy involves the alkylation of a nitrile-stabilized carbanion. For instance, deprotonation of a simple nitrile like propionitrile (B127096) with a strong base such as lithium diisopropylamide (LDA) generates a nucleophilic species that can react with an appropriate alkyl halide, such as 1-bromopropane, to form the target C-C bond at the alpha position.

Another powerful approach is the conjugate addition (Michael reaction) of a cyanide nucleophile to an α,β-unsaturated carbonyl compound or a related Michael acceptor. While not a direct synthesis of this compound, this method is crucial for creating related structures where the nitrile group is introduced via a 1,4-addition mechanism. For example, the addition of trimethylsilyl (B98337) cyanide (TMSCN) to enones, catalyzed by cesium carbonate (Cs2CO3), is an efficient way to form β-cyanoketones, which can be further modified. organic-chemistry.org

Palladium-catalyzed reactions also offer a sophisticated route for C-C bond formation. For example, the α-arylation of tert-butyl 2-cyanoacetates with aryl bromides, followed by decarboxylation, is a method for synthesizing 3-oxo-3-arylpropanenitriles. organic-chemistry.org While this specific example leads to an aromatic derivative, the underlying principle of metal-catalyzed coupling can be adapted for aliphatic systems, providing a pathway to complex nitrile structures.

Table 1: Overview of C-C Bond Forming Reactions for Nitrile Synthesis

| Reaction Type | Key Reagents | Substrates | Product Type |

| Alkylation | Strong Base (e.g., LDA), Alkyl Halide | Acetonitrile derivatives, Alkyl Halides | α-Substituted Nitriles |

| Conjugate Addition | TMSCN, Cs2CO3 | Enones (Aromatic and Aliphatic) | β-Cyanoketones |

| Palladium-Catalyzed Coupling | Palladium Catalyst, Ligand, Base | tert-Butyl 2-cyanoacetates, (Hetero)aryl Bromides | 3-Oxo-3-(hetero)arylpropanenitriles |

Indirect Synthesis and Derivatization Routes Involving this compound

Indirect routes often provide more flexibility in synthesis, starting from readily available materials and converting existing functional groups into the nitrile.

Conversion from Carboxylic Acids and Esters to Nitriles

The transformation of carboxylic acids into nitriles is a classic and reliable synthetic strategy. A common industrial method involves reacting a carboxylic acid with ammonia (B1221849) at high temperatures (200° to 800°C), often in the presence of a catalyst like silica (B1680970) gel or alumina. google.com This process typically proceeds through an intermediate amide which is then dehydrated to the nitrile. A patented process describes forming a complex of the carboxylic acid with a nitrogenous base (like pyridine (B92270) or triethylamine) before reacting it with ammonia to produce the nitrile. google.com

Another approach involves the enzymatic conversion of a carboxylic acid to a nitrile. For example, the enzyme ToyM can catalyze the transformation of 7-carboxy-7-deazaguanine (B3361655) into its corresponding nitrile via an amide intermediate, a process that consumes ATP. nih.gov

The conversion can also be achieved through hydrolysis of nitriles to form carboxylic acids, implying the reverse reaction is a key synthetic transformation. libretexts.orggoogle.com This two-step process generally involves first converting the carboxylic acid to a primary amide, followed by dehydration using reagents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃). chemistrysteps.com

Table 2: Reagents for Carboxylic Acid to Nitrile Conversion

| Method | Key Reagents | Intermediate | Key Features |

| High-Temperature Ammonolysis | Ammonia, Catalyst (Silica Gel, Alumina) | Amide | Industrial scale, high temperatures required. google.com |

| Dehydration of Primary Amide | SOCl₂, POCl₃, P₂O₅ | Primary Amide | A common laboratory-scale method. chemistrysteps.com |

| Enzymatic Conversion | Enzyme (e.g., ToyM), ATP | Amide | Highly specific, operates under mild conditions. nih.gov |

Amination and Subsequent Nitrile Group Introduction

Synthesizing nitriles from amines is a less direct but valuable route, particularly when the corresponding amine is accessible. The process generally involves converting the primary amine into a better leaving group, which can then be displaced by a cyanide nucleophile. One of the most well-known methods for this transformation, especially for aromatic amines, is the Sandmeyer reaction. This involves diazotization of a primary aromatic amine with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt, which is then treated with a copper(I) cyanide salt to yield the nitrile. While this is primarily for aromatic systems, it highlights the principle of converting an amino group into a nitrile.

For aliphatic primary amines, direct conversion is more challenging. However, they can be transformed into other functional groups, such as alcohols or halides, which are then readily converted to nitriles as described in subsequent sections.

Synthesis of 2-Amino-3-methylhexanenitrile and Related Precursors

The synthesis of α-aminonitriles is a critical step in the production of amino acids and related compounds. The Strecker synthesis is the most prominent method for preparing these compounds. It involves a one-pot, three-component reaction between an aldehyde (in this case, 2-methylpentanal), ammonia, and hydrogen cyanide. The reaction proceeds through the formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion to form the α-aminonitrile, 2-amino-3-methylhexanenitrile.

Variations of this reaction exist, using pre-formed imines or alternative cyanide sources. The synthesis of related precursors, such as 2-amino-3-cyanopyridines, has been achieved through one-pot reactions under microwave irradiation, demonstrating modern approaches to synthesizing complex nitrile-containing heterocycles from simple starting materials. semanticscholar.org Similar multi-component reactions are used to synthesize other functionalized aminonitriles, such as 2-amino-3-cyano-4H-chromenes. mdpi.com

Derivatization Reactions from Alcohols or Halides to Nitriles

The conversion of alcohols and alkyl halides into nitriles is a fundamental and widely used synthetic transformation that increases the carbon chain by one atom.

From Alcohols: Direct conversion of alcohols to nitriles is not feasible. The process typically involves two steps. First, the hydroxyl group of the alcohol (e.g., 3-methylhexanol) is converted into a good leaving group. This is commonly achieved by transforming the alcohol into an alkyl halide (using reagents like HCl, HBr, or SOCl₂) or a sulfonate ester (like a tosylate or mesylate). In the second step, the resulting alkyl halide or sulfonate is treated with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a nucleophilic substitution reaction (typically SN2 for primary and secondary substrates) to yield the nitrile. chemistrysteps.com

From Alkyl Halides: This is the second step of the process described above. An alkyl halide, such as 1-bromo-3-methylhexane, can be directly reacted with a cyanide salt (NaCN or KCN) in a suitable solvent (like DMSO or acetone) to produce this compound via an SN2 reaction. The efficiency of this reaction depends on the steric hindrance of the alkyl halide and the reaction conditions. chemistrysteps.com

Table 3: Conversion of Alcohols and Halides to Nitriles

| Starting Material | Step 1 Reagents (if applicable) | Step 2 Reagents | Reaction Type |

| Alcohol | HBr, PBr₃, or TsCl/Pyridine | KCN or NaCN | Conversion to Leaving Group, then SN2 |

| Alkyl Halide | N/A | KCN or NaCN | SN2 Nucleophilic Substitution |

Synthetic Routes to Analogues such as 6,6-Dimethoxy-3-methylhexanenitrile

The synthesis of an analogue like 6,6-dimethoxy-3-methylhexanenitrile requires a multi-step approach, as the dimethoxy acetal (B89532) group must be installed at the terminal position of the chain. A plausible synthetic route could begin with a precursor that contains a terminal aldehyde or a group that can be converted into one.

One potential pathway starts with 5-bromo-2-methylpentan-1-ol.

Protection of the Alcohol: The hydroxyl group is first protected, for example, as a silyl (B83357) ether (e.g., TBDMS ether), to prevent it from interfering in subsequent steps.

Grignard Reaction and Formylation: The bromide is converted into a Grignard reagent, which is then reacted with an orthoformate ester, such as triethyl orthoformate, to introduce a diethyl acetal. This is then hydrolyzed under mild acidic conditions to reveal the aldehyde, yielding a protected 6-hydroxy-4-methylhexanal.

Acetal Formation: The aldehyde is then reacted with methanol (B129727) in the presence of an acid catalyst to form the desired 6,6-dimethoxy group.

Conversion of Hydroxyl to Nitrile: The protecting group on the alcohol is removed, and the resulting hydroxyl group is converted to the nitrile. This follows the two-step procedure outlined previously: conversion to a good leaving group (e.g., a tosylate or bromide) followed by nucleophilic substitution with sodium cyanide.

This theoretical pathway illustrates how standard organic transformations can be combined to construct complex, functionalized nitrile analogues.

Chiral Synthesis and Stereocontrol in this compound Chemistry

The stereocontrolled synthesis of this compound is crucial for accessing its individual enantiomers, which may exhibit distinct biological or material properties. The approaches to achieving this can be broadly categorized into asymmetric synthetic strategies, diastereoselective methods, and the subsequent assessment of enantiomeric purity.

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound. For this compound, this would involve strategies that favor the formation of either the (R)- or (S)-enantiomer.

One plausible approach involves the asymmetric hydrogenation of a suitable unsaturated precursor. For instance, the synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid (Pregabalin) utilizes a key step of asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a Rhodium Me-DuPHOS catalyst, achieving high enantiomeric excess (ee). acs.org A similar strategy could be envisioned for a precursor of this compound, such as 3-methylhex-2-enenitrile or 3-methylhex-3-enenitrile, using a suitable chiral catalyst to stereoselectively reduce the double bond.

Another potential strategy is the use of chiral auxiliaries. This involves temporarily attaching a chiral molecule to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. For example, in the synthesis of chiral 2-, 3-, and 4-methyloctanoic acids, a-phenylethylamine was used as a chiral auxiliary to resolve 2-methyloctanoic acid via diastereomeric amides. tandfonline.com This resolved acid could then be elaborated to the desired chain length. A similar approach for this compound could involve the use of a chiral auxiliary to guide the stereoselective alkylation of a suitable precursor, followed by removal of the auxiliary and conversion to the nitrile.

The following table summarizes potential asymmetric synthetic strategies applicable to this compound based on analogous syntheses.

| Strategy | Precursor Example | Chiral Influence | Potential Outcome for this compound |

| Asymmetric Hydrogenation | 3-Methylhex-2-enenitrile | Chiral Rhodium or Iridium catalyst | Enantioenriched (R)- or (S)-3-methylhexanenitrile |

| Chiral Auxiliary Directed Alkylation | Acetonitrile derivative with a chiral auxiliary | Stereoselective addition of a propyl group | Diastereomeric precursor readily converted to a single enantiomer of this compound |

This table presents hypothetical strategies based on established asymmetric synthesis principles due to the lack of direct literature on this compound.

Diastereoselective synthesis involves creating a new stereocenter in a molecule that already contains one or more stereocenters, leading to the preferential formation of one diastereomer over others. While this compound itself has only one stereocenter, diastereoselective methods can be employed in the synthesis of its precursors.

For instance, if a chiral building block containing a stereocenter is used as a starting material, subsequent reactions can be designed to be diastereoselective. An example of this principle is seen in the synthesis of four diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic acid, where asymmetric crotylboration was used to stereoselectively form a key bond. nih.gov

A hypothetical diastereoselective route to a precursor of this compound could involve the reaction of a chiral enolate with an electrophile. The existing chirality in the enolate would influence the facial selectivity of the electrophilic attack, leading to a diastereomerically enriched product. This product could then be converted to this compound.

| Diastereoselective Reaction | Chiral Substrate | Reagent | Expected Diastereomeric Product |

| Alkylation of a Chiral Enolate | Chiral ester or amide derived from a chiral alcohol or amine | Propyl halide | Diastereomerically enriched precursor to 3-methylhexanoic acid |

Once a chiral synthesis of this compound is achieved, it is essential to determine its enantiomeric purity, often expressed as enantiomeric excess (ee). Several analytical techniques are available for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. learnaboutpharma.comnih.govphenomenex.commdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For a small, relatively nonpolar molecule like this compound, a normal-phase chiral column, such as one based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose), would be a suitable choice. learnaboutpharma.com

Chiral Gas Chromatography (GC): Chiral GC is another effective method for separating volatile enantiomers. gcms.czresearchgate.netuni-muenchen.dewiley.com Similar to chiral HPLC, it employs a capillary column coated with a chiral stationary phase. For a C7 nitrile, a cyclodextrin-based chiral stationary phase could provide the necessary enantioselectivity. gcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents: NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). nih.govacs.orgresearchgate.netsemanticscholar.orgunipi.it In the presence of a CSA, the two enantiomers of this compound would form transient diastereomeric complexes, which can result in separate signals in the NMR spectrum (typically ¹H or ¹³C NMR), allowing for their quantification. researchgate.netunipi.it

The following table outlines the primary methods for assessing the enantiomeric purity of a chiral nitrile like this compound.

| Analytical Method | Principle | Typical Chiral Selector/Reagent | Expected Observation |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Polysaccharide-based chiral stationary phase | Two separate peaks corresponding to each enantiomer |

| Chiral GC | Differential partitioning into a chiral stationary phase | Cyclodextrin-based chiral stationary phase | Two resolved peaks for the (R) and (S) enantiomers |

| NMR Spectroscopy | Formation of diastereomeric complexes | Chiral Solvating Agent (e.g., Pirkle's alcohol) or Chiral Derivatizing Agent | Splitting of a specific proton or carbon signal into two distinct peaks |

This table provides a summary of standard analytical techniques applicable for the enantiomeric purity assessment of chiral nitriles.

Reaction Mechanisms and Chemical Transformations of 3 Methylhexanenitrile

Fundamental Reactivity of the Nitrile Functional Group in 3-Methylhexanenitrile

The nitrile group is a versatile functional group in organic synthesis due to its ability to undergo a range of transformations. researchgate.net The electrophilic nature of the carbon atom makes it a target for nucleophiles, while the entire group can be reduced or hydrolyzed to yield other important functional groups like amines and carboxylic acids, respectively. wikipedia.orglibretexts.org

The carbon atom of the nitrile group in this compound is electrophilic and, therefore, susceptible to nucleophilic attack. libretexts.orgpressbooks.pub This reactivity is analogous to that of a carbonyl carbon. The addition of a nucleophile to the nitrile carbon breaks the pi bond and forms an intermediate imine anion, which can then be protonated or react further. pressbooks.publibretexts.org

A prominent example of this reaction type is the addition of organometallic reagents, such as Grignard reagents. The reaction of this compound with a Grignard reagent (R'-MgX) leads to the formation of an imine salt intermediate. Subsequent hydrolysis of this intermediate yields a ketone. libretexts.orglibretexts.org This provides a synthetic route to ketones where the nitrile carbon becomes the carbonyl carbon.

| Nucleophile Type | Reagent Example | Intermediate | Final Product (after hydrolysis) |

| Organometallic | Grignard Reagent (e.g., CH₃MgBr) | Imine Salt | Ketone |

| Hydride Ion | Lithium Aluminum Hydride (LiAlH₄) | Imine Anion | Primary Amine |

| Hydroxide (B78521) Ion | Sodium Hydroxide (NaOH) | Carboxamide | Carboxylate Salt |

| Alcohols | Methanol (B129727) (in presence of acid) | Imidate | Ester (Pinner reaction) |

The nitrile group of this compound can be readily reduced to a primary amine, specifically 3-methylhexan-1-amine. This transformation is a cornerstone of amine synthesis. libretexts.org The reduction involves the addition of two equivalents of hydrogen across the carbon-nitrogen triple bond.

Commonly employed methods for this reduction include the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. wikipedia.orglibretexts.orglibretexts.org In the LiAlH₄ reduction, a hydride ion first attacks the electrophilic nitrile carbon to form an imine anion, which is complexed with aluminum. A second hydride addition then leads to a dianion, which upon aqueous workup, yields the primary amine. libretexts.orglibretexts.org

Catalytic hydrogenation involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst such as platinum, palladium, or nickel. wikipedia.org The conditions of the hydrogenation can sometimes influence the outcome, with the potential for secondary or tertiary amine formation as side products. wikipedia.org

| Reagent / Method | Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF solvent2. Aqueous workup | Primary Amine (3-methylhexan-1-amine) |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pt, Pd, Ni) | Primary Amine (3-methylhexan-1-amine) |

| Sodium Borohydride (NaBH₄) with CoCl₂ | Methanol solvent | Primary Amine (3-methylhexan-1-amine) |

Hydrolysis of the nitrile group provides a reliable method for the synthesis of carboxylic acids. libretexts.org this compound can be hydrolyzed to 3-methylhexanoic acid under either acidic or basic conditions, typically requiring heat. wikipedia.orglibretexts.org The reaction proceeds through a carboxamide (3-methylhexanamide) intermediate, which is subsequently hydrolyzed to the carboxylic acid. libretexts.orgpressbooks.pub

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., H₂SO₄ or HCl) and water, the nitrile nitrogen is first protonated. This protonation enhances the electrophilicity of the carbon atom, facilitating the attack by water, a weak nucleophile. libretexts.orglibretexts.org A series of proton transfers and tautomerization steps leads to the formation of the amide intermediate. Continued heating under acidic conditions hydrolyzes the amide to the corresponding carboxylic acid and an ammonium (B1175870) ion. libretexts.orgdocbrown.info

Base-Catalyzed Hydrolysis : Under basic conditions (e.g., aqueous NaOH), the strongly nucleophilic hydroxide ion directly attacks the nitrile carbon. pressbooks.publibretexts.org The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the more stable amide. The amide is then hydrolyzed by the base to yield a carboxylate salt and ammonia (B1221849). libretexts.org To obtain the free carboxylic acid, the reaction mixture must be acidified in a final step. libretexts.orgdocbrown.info

| Hydrolysis Type | Reagents | Intermediate | Final Product |

| Acid-Catalyzed | H₂O, H⁺ (e.g., H₂SO₄, HCl), Heat | 3-Methylhexanamide | 3-Methylhexanoic Acid |

| Base-Catalyzed | 1. OH⁻ (e.g., NaOH), H₂O, Heat2. H⁺ workup | 3-Methylhexanamide | 3-Methylhexanoic Acid |

This compound as a Synthetic Intermediate in Complex Organic Molecule Synthesis

The versatile reactivity of the nitrile group makes this compound a useful building block in the synthesis of more complex organic molecules. Its ability to be transformed into primary amines, carboxylic acids, and amides allows for its incorporation into a wide array of larger structures.

As detailed in the preceding sections, this compound serves as a direct precursor to three important classes of organic compounds, all containing the 3-methylhexyl carbon skeleton.

Carboxylic Acids : The complete hydrolysis of this compound yields 3-methylhexanoic acid. mnstate.edustudy.com This transformation is valuable as it allows for the preparation of a carboxylic acid from synthetic equivalents of an alkyl halide, extending the carbon chain by one carbon. study.com

Amides : The partial hydrolysis of this compound, which can be achieved under controlled conditions, affords 3-methylhexanamide. libretexts.orglibretexts.org Amides are fundamental components of many biologically active molecules and polymers.

Amines : The reduction of this compound is an effective method for producing 3-methylhexan-1-amine. libretexts.orglibretexts.org This reaction provides a clean route to a primary amine, avoiding the over-alkylation issues that can arise from the reaction of alkyl halides with ammonia. libretexts.org

| Starting Material | Transformation | Reagents | Product |

| This compound | Reduction | 1. LiAlH₄2. H₂O | 3-Methylhexan-1-amine |

| This compound | Hydrolysis (Partial) | H₂O₂, OH⁻ | 3-Methylhexanamide |

| This compound | Hydrolysis (Complete) | H₃O⁺, Heat | 3-Methylhexanoic Acid |

While this compound itself does not typically undergo direct ring-closing reactions, the functional groups derived from it—namely the amine and carboxylic acid—are key precursors for the synthesis of heterocyclic systems. Nitrogen heterocycles are particularly prevalent motifs in pharmaceuticals and natural products. nih.gov

The primary amine, 3-methylhexan-1-amine, obtained from the reduction of this compound, can be used as a nucleophile to construct nitrogen-containing rings. For instance, it can be reacted with difunctional compounds like 1,4- or 1,5-dicarbonyls to form substituted pyrrolidines or piperidines, respectively.

Furthermore, the amine can be acylated and the resulting product can be designed to contain an alkene or alkyne at a suitable position. This elaborated molecule can then undergo a ring-closing metathesis (RCM) reaction, a powerful method for forming cyclic structures, including nitrogen heterocycles. nih.govresearchgate.net For example, N-alkenylation of 3-methylhexan-1-amine followed by acylation with an unsaturated acid chloride could produce a diene substrate suitable for RCM to form a lactam.

Similarly, the carboxylic acid, 3-methylhexanoic acid, can be used to build heterocycles. It can be converted into an acyl halide or ester and then reacted with a molecule containing two different nucleophiles (e.g., an amino alcohol) to form cyclic structures like oxazines. These strategies showcase how this compound can serve as a starting point for more elaborate synthetic sequences targeting heterocyclic compounds.

Conversion to Ketones and Aldehydes via Organometallic Reagents

The transformation of nitriles into carbonyl compounds is a fundamental process in organic synthesis. For this compound, the introduction of organometallic reagents provides a robust method for the formation of ketones. Organomagnesium halides (Grignard reagents) and organolithium reagents are commonly employed for this purpose. chemistrysteps.comucalgary.ca The reaction proceeds through the nucleophilic addition of the organometallic reagent to the electrophilic carbon of the nitrile group. libretexts.orgjove.com

The mechanism involves the attack of the carbanionic carbon from the organometallic reagent (e.g., R'-MgX or R'-Li) on the carbon atom of the C≡N triple bond. ucalgary.calibretexts.org This addition breaks the pi bond, leading to the formation of a negatively charged imine salt intermediate. chemistrysteps.comjove.com This intermediate is stable and does not react further with another equivalent of the organometallic reagent, a key difference from reactions with other carbonyl compounds. chemistrysteps.com The reaction is then quenched with an aqueous acid workup. jove.commasterorganicchemistry.com This hydrolysis step protonates the nitrogen, forming an imine, which is subsequently hydrolyzed to yield the final ketone product and ammonia. ucalgary.camasterorganicchemistry.com Because the ketone is only formed during the aqueous workup, it is not exposed to the highly reactive organometallic reagent, thus preventing the formation of tertiary alcohol byproducts. ucalgary.ca

Nucleophilic Addition: The organometallic reagent adds to the nitrile, forming an imine salt. ucalgary.ca

Hydrolysis: Aqueous acid is added to hydrolyze the imine salt, which tautomerizes to an imine and is then further hydrolyzed to the ketone. libretexts.orgmasterorganicchemistry.com

For example, the reaction of this compound with methylmagnesium bromide, followed by hydrolysis, would yield 4-methyl-2-heptanone.

| Reagent Type | Intermediate | Final Product |

| Grignard Reagent (R'MgX) | Imine salt | Ketone |

| Organolithium Reagent (R'Li) | Imine salt | Ketone |

While the conversion to ketones is highly efficient, the synthesis of aldehydes from nitriles using this class of reagents is less direct. Strong organometallic reagents like Grignard reagents would typically lead to the ketone. However, the use of a milder reducing agent, such as Diisobutylaluminium hydride (DIBAL-H), can reduce the nitrile to an imine intermediate. Subsequent hydrolysis of this imine yields an aldehyde. chemistrysteps.com The reaction with DIBAL-H is typically carried out at low temperatures to prevent over-reduction to the amine. chemistrysteps.com

Enzymatic and Biocatalytic Transformations of Nitriles Related to this compound

Biocatalysis offers a green chemistry alternative for nitrile transformation, operating under mild conditions with high selectivity. researchgate.netnih.gov Two primary enzymatic pathways exist for the hydrolysis of nitriles: a direct route using nitrilases and a two-step cascade involving nitrile hydratases and amidases. nih.govasm.org

Nitrilases (EC 3.5.5.1) are enzymes that catalyze the direct hydrolysis of a nitrile to the corresponding carboxylic acid and ammonia in a single step. nih.govopenbiotechnologyjournal.com This process involves the addition of two water molecules to the nitrile group. researchgate.net

The catalytic mechanism of nitrilases typically involves a catalytic triad (B1167595) of amino acid residues, often Cysteine-Glutamate-Lysine, in the enzyme's active site. acsgcipr.org The proposed mechanism proceeds as follows:

The cysteine residue's thiol group acts as a nucleophile, attacking the carbon atom of the nitrile.

This forms a tetrahedral intermediate, which is stabilized by the active site residues.

The intermediate is then hydrolyzed by a water molecule to form a thioester.

A second water molecule hydrolyzes the thioester, releasing the carboxylic acid product and regenerating the free enzyme. acsgcipr.org

Nitrilases are a part of the larger carbon-nitrogen hydrolase superfamily and offer a direct route for producing valuable carboxylic acids from nitriles. nih.govasm.org

An alternative enzymatic pathway involves the sequential action of two distinct enzymes: nitrile hydratase (NHase, EC 4.2.1.84) and amidase (EC 3.5.1.4). nih.govnih.gov This cascade reaction is a common metabolic pathway in microorganisms that utilize nitriles as a source of carbon and nitrogen. wikipedia.org

Nitrile Hydratase (NHase): The first step is the hydration of the nitrile to its corresponding amide, catalyzed by NHase. chemeurope.com These enzymes are metalloenzymes, typically containing a non-corrinoid cobalt(III) or a non-heme iron(III) ion in their active site. wikipedia.org The metal center binds and activates the nitrile group, facilitating the nucleophilic attack of a water molecule to form the amide. acsgcipr.org This reaction adds only one molecule of water and stops at the amide stage. acsgcipr.org

Amidase: The second step is the hydrolysis of the amide product by an amidase to yield the final carboxylic acid and ammonia. nih.gov

This two-enzyme system effectively converts nitriles to carboxylic acids via an amide intermediate. asm.org This pathway is utilized in the large-scale industrial production of chemicals like acrylamide (B121943) and nicotinamide. sci-hub.se

| Enzyme System | Step 1 Product | Step 2 Product (Final) |

| Nitrilase | Carboxylic Acid + Ammonia | N/A (Single Step) |

| Nitrile Hydratase / Amidase | Amide | Carboxylic Acid + Ammonia |

A key aspect of biocatalysis is the substrate specificity of enzymes. Nitrilases are often classified based on their preferred substrates, such as aliphatic, aromatic, or arylacetonitrilases. nih.govresearchgate.net For a branched aliphatic nitrile like this compound, an aliphatic nitrilase would be required. nih.gov Some nitrilases exhibit broad substrate specificity, capable of hydrolyzing a wide range of nitriles, while others are highly specific. nih.gov

The structural features of the enzyme's active site, including the geometry of the substrate-binding pocket and the nature of the amino acid residues, govern this specificity. acs.orgresearchgate.net For instance, aromatic amino acid residues in the active site have been implicated in the specificity for aromatic nitriles. researchgate.net

To overcome limitations in substrate range or catalytic efficiency, principles of enzyme engineering are applied. researchgate.netacs.org Techniques such as directed evolution and site-directed mutagenesis can be used to modify the enzyme's properties. nih.gov By altering key amino acid residues within the substrate channel or active site, researchers can enhance an enzyme's preference for a specific class of substrates, such as shifting specificity from aromatic to aliphatic nitriles. acs.orgcolab.ws This approach allows for the development of custom biocatalysts tailored for specific industrial applications, including the potential transformation of structurally complex nitriles. nih.govacs.org

Advanced Mechanistic Investigations of this compound Reactions

In the realm of biocatalysis, kinetic studies of nitrile-converting enzymes are essential for characterizing their performance. These studies typically involve determining key Michaelis-Menten parameters, such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). The Kₘ value reflects the enzyme's affinity for the substrate, while Vₘₐₓ indicates the maximum rate of the reaction under saturating substrate conditions. For example, a purified nitrilase from Gordonia terrae was found to have a Kₘ of 1.4 mM and a Vₘₐₓ of 95 U/mg for the substrate benzonitrile. researchgate.net The turnover number (kcat) can also be determined, which represents the number of substrate molecules converted per enzyme molecule per unit time. researchgate.net These kinetic parameters are critical for comparing the efficiency of different enzymes and for designing efficient bioreactor processes.

Kinetic data for the enzymatic hydrolysis of various aliphatic nitriles by nitrile hydratases have also been reported. Studies on the nitrile hydratase from Corynebacterium nitrilophilus showed high turnover rates for short-chain aliphatic nitriles like propionitrile (B127096) (436 s⁻¹) and acetonitrile (B52724) (765 s⁻¹), with a noted preference for branched and cyclic nitriles. researchgate.net Such detailed kinetic analyses are fundamental to understanding the reaction pathways and for the rational engineering of both chemical and biocatalytic processes.

Elucidation of Catalytic Cycles

The catalytic hydrogenation of nitriles, such as this compound, is a cornerstone of industrial amine synthesis. The elucidation of the catalytic cycles involved is crucial for optimizing reaction conditions to favor the formation of the desired primary amine, 3-methylhexylamine (B13187140), while minimizing the production of secondary and tertiary amine byproducts. The most commonly employed catalysts for this transformation are heterogeneous catalysts, particularly those based on nickel (such as Raney® Nickel) and cobalt. bme.hu The reaction is typically carried out in the liquid phase under hydrogen pressure. bme.hu

The fundamental reaction pathway for the hydrogenation of a nitrile involves the initial reduction of the nitrile to a highly reactive primary imine intermediate. bme.humdpi.com This intermediate is then further hydrogenated to the primary amine. bme.humdpi.com However, the primary imine can also react with the primary amine product, leading to the formation of a secondary imine, which can then be hydrogenated to a secondary amine. rsc.org This cascade of reactions can continue, potentially forming tertiary amines. bme.hu

A proposed catalytic cycle for the hydrogenation of this compound on a heterogeneous catalyst surface, such as Raney® Nickel or a cobalt-based catalyst, can be broken down into the following elementary steps:

Adsorption of Reactants: The catalytic cycle begins with the adsorption of the reactants, this compound and molecular hydrogen, onto the active sites of the catalyst surface. The nitrile group of this compound interacts with the metal surface, and molecular hydrogen dissociates into atomic hydrogen on adjacent active sites. researchgate.netresearcher.life

Stepwise Hydrogenation to the Imine Intermediate: An adsorbed hydrogen atom adds to the carbon atom of the nitrile group, forming a half-hydrogenated intermediate. A second hydrogen atom then adds to the nitrogen atom, resulting in the formation of the primary imine intermediate, 3-methylhexylimine, which remains adsorbed on the catalyst surface.

Hydrogenation of the Imine Intermediate to the Primary Amine: The adsorbed primary imine intermediate undergoes further hydrogenation. Two more hydrogen atoms from the catalyst surface add across the carbon-nitrogen double bond of the imine. This step yields the primary amine, 3-methylhexylamine, which is initially adsorbed on the catalyst surface.

Desorption of the Primary Amine: The final step of the primary amine formation is the desorption of 3-methylhexylamine from the catalyst surface into the reaction medium. This regenerates the active site on the catalyst, allowing it to participate in a new catalytic cycle.

The formation of byproducts, primarily the secondary amine, N-(3-methylhexyl)-3-methylhexylamine, occurs through a competing reaction pathway. This pathway is initiated by the reaction between the adsorbed primary imine intermediate and a desorbed primary amine molecule from the bulk solution.

Side Reaction Pathway:

Formation of a Secondary Imine: An adsorbed primary imine intermediate reacts with a molecule of 3-methylhexylamine. This condensation reaction forms a secondary imine intermediate and releases a molecule of ammonia.

Hydrogenation of the Secondary Imine: The resulting secondary imine is then hydrogenated on the catalyst surface in a similar manner to the primary imine, leading to the formation of the secondary amine.

The selectivity towards the primary amine is influenced by several factors, including the choice of catalyst, reaction temperature, hydrogen pressure, and the presence of additives such as ammonia. bme.hu For instance, cobalt catalysts are often recommended when primary amines are the desired product. researchgate.net Recent studies utilizing Density Functional Theory (DFT) calculations have provided deeper insights into the roles of different catalyst sites. For example, on nickel phosphide (B1233454) (Ni₃P) catalysts, it has been proposed that Ni⁰ sites act as centers for H₂ activation, while Niδ⁺ sites are responsible for the adsorption and activation of the C≡N group, demonstrating a cooperative effect that enhances hydrogenation activity. acs.org

The table below summarizes the key species involved in the catalytic hydrogenation of this compound.

| Compound Name | Molecular Formula | Role in the Catalytic Cycle |

| This compound | C₇H₁₃N | Reactant |

| Hydrogen | H₂ | Reactant |

| 3-Methylhexylamine | C₇H₁₇N | Primary Product |

| 3-Methylhexylimine | C₇H₁₅N | Primary Imine Intermediate |

| N-(3-methylhexyl)-3-methylhexylamine | C₁₄H₃₁N | Secondary Amine Byproduct |

| N-(3-methylhexyl)-3-methylhexylimine | C₁₄H₂₉N | Secondary Imine Intermediate |

| Ammonia | NH₃ | Byproduct of Secondary Amine Formation |

Spectroscopic and Analytical Methodologies for 3 Methylhexanenitrile Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic methods are indispensable for the detailed molecular analysis of organic compounds like 3-Methylhexanenitrile. By probing the interactions of molecules with electromagnetic radiation and energetic particles, these techniques reveal a wealth of structural information.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule.

In the IR spectrum of this compound, the most characteristic and intense absorption band is due to the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile group. This sharp band is expected to appear in a relatively uncongested region of the spectrum, typically around 2250 cm⁻¹. ucalgary.caspectroscopyonline.com The presence of this strong, sharp peak is a clear indicator of a nitrile functional group. Other expected absorptions include C-H stretching vibrations from the alkyl chain just below 3000 cm⁻¹ and C-H bending vibrations at lower wavenumbers.

Raman spectroscopy also probes the vibrational modes of a molecule. The C≡N triple bond stretch in nitriles is also Raman active and typically appears in the 2100-2300 cm⁻¹ region. libretexts.org While the C≡N stretch is strong in the IR spectrum due to its large change in dipole moment during vibration, it is also expected to be a strong and sharp band in the Raman spectrum because of the significant change in polarizability of the triple bond. This makes Raman spectroscopy a valuable confirmatory tool for the presence of the nitrile functional group.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern. For this compound (C₇H₁₃N), the molecular weight is 111.18 g/mol . nist.gov

In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation. The mass-to-charge ratio (m/z) of these ions is detected. The molecular ion peak for aliphatic nitriles can often be weak or even absent. ucalgary.ca However, a peak corresponding to the loss of a single hydrogen atom (M-1) is often observed.

The fragmentation of this compound will be dictated by the stability of the resulting carbocations and radical species. Cleavage of the C-C bonds in the alkyl chain is expected. Common fragmentation pathways for alkyl compounds involve the loss of small alkyl radicals such as methyl (CH₃•, loss of 15 amu) and ethyl (C₂H₅•, loss of 29 amu). The fragmentation pattern will provide a unique fingerprint for this compound, allowing for its identification and differentiation from its isomers. The NIST (National Institute of Standards and Technology) WebBook indicates the availability of an electron ionization mass spectrum for this compound, which would provide the definitive fragmentation pattern. nist.gov

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis.

Gas Chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound. The compound is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases, which is influenced by its volatility and polarity. Purity is assessed by the presence of a single major peak, with the area of any minor peaks indicating the level of impurities.

When coupled with a mass spectrometer (GC-MS), this technique provides definitive identification of the eluting components. As this compound and any impurities exit the GC column, they are directly ionized and analyzed by the mass spectrometer, providing mass spectra that can be used for identification. The retention time from the GC provides one layer of identification, while the mass spectrum provides a second, highly specific confirmation.

Table 3: Typical GC Parameters for this compound Analysis

| Parameter | Typical Value / Type |

| Column Type | Non-polar (e.g., 5% Phenyl Polysiloxane) or intermediate polarity (e.g., Cyanopropylphenyl Polysiloxane) gcms.czmerckmillipore.com |

| Column Dimensions | 30 m x 0.25 mm I.D., 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 50 °C, ramp at 10 °C/min to 200 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: These parameters are illustrative and require optimization for specific applications and instrumentation. Retention indices are often used for more robust compound identification across different systems.

Direct analysis of the volatile and non-chromophoric this compound by High-Performance Liquid Chromatography (HPLC) with UV detection is challenging. veeprho.comhta-it.com The molecule lacks a chromophore, a group that absorbs ultraviolet-visible light, making it effectively invisible to standard UV detectors. thieme-connect.com Therefore, HPLC analysis typically requires prior conversion of this compound into a non-volatile, UV-active derivative (see Section 4.3).

Preparative HPLC is a valuable technique for the isolation and purification of compounds. warwick.ac.ukyoutube.com While not suitable for the volatile nitrile itself, it is an excellent method for purifying the non-volatile derivatives of this compound, such as the corresponding carboxylic acid or a derivatized amine. By scaling up the separation on larger columns, significant quantities of the purified derivative can be isolated for further analysis or use.

As this compound possesses a chiral center at the third carbon, it exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. chiralpedia.comphenomenex.com This separation can be achieved using either chiral GC or chiral HPLC.

The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. nih.gov These transient, unequal interactions cause one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks. Common CSPs for chiral GC include derivatized cyclodextrins, while polysaccharide-based phases (e.g., derivatized cellulose (B213188) or amylose) are widely used in chiral HPLC. gcms.czhplc.skresearchgate.net The relative area of the two peaks allows for the precise calculation of the enantiomeric ratio.

Sample Preparation and Derivatization Strategies for Analytical Studies

Effective sample preparation is crucial for accurate analysis, especially when dealing with complex matrices or when the analyte is incompatible with the chosen analytical technique. chromatographyonline.comchromatographyonline.com For this compound, derivatization is a key strategy to enhance its detectability in HPLC and, in some cases, to improve its chromatographic behavior in GC.

Two primary derivatization strategies for nitriles are:

Hydrolysis to Carboxylic Acids: Nitriles can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid (3-methylhexanoic acid). chemguide.co.uklibretexts.org This conversion is useful as carboxylic acids can be more readily analyzed by certain GC methods or derivatized further for HPLC-UV analysis. The reaction typically involves heating the nitrile with an aqueous acid (e.g., HCl) or base (e.g., NaOH). commonorganicchemistry.comorganicchemistrytutor.com

Reduction to Primary Amines: Nitriles can be reduced to primary amines (3-methylhexylamine) using powerful reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. chemguide.co.ukcommonorganicchemistry.comwikipedia.org The resulting primary amine contains a reactive functional group that can be easily derivatized with various reagents to attach a strong chromophore or fluorophore. sigmaaldrich.comthermofisher.com Reagents such as dansyl chloride or o-phthalaldehyde (B127526) (OPA) react with the amine to produce derivatives with high UV absorbance or fluorescence, enabling highly sensitive detection by HPLC. scribd.com

These derivatization strategies transform the challenging-to-detect this compound into a molecule well-suited for a broader range of powerful analytical techniques.

Computational and Theoretical Studies of 3 Methylhexanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and chemical behavior of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular orbital energies, and other key electronic parameters.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. dtic.mil DFT calculations are used to determine the optimized geometry of 3-Methylhexanenitrile, corresponding to its minimum energy state. researchgate.net

In a typical DFT study, a functional such as B3LYP is paired with a basis set (e.g., 6-31G* or 6-311++G(d,p)) to model the electron density. dtic.milnih.govpmf.unsa.ba From this, various electronic and thermochemical properties can be calculated. These calculations provide insights into the molecule's stability and electrostatic potential, which are crucial for predicting its interactions. For instance, analysis of the molecular electrostatic potential map can identify electron-rich and electron-deficient regions, indicating likely sites for nucleophilic and electrophilic attack.

Table 1: Representative Electronic Properties of this compound Calculated via DFT (Note: The following values are illustrative examples based on calculations for similar small organic molecules and are not derived from a specific published study on this compound.)

| Property | Representative Value | Description |

| Total Energy | -328.7 Hartree | The total electronic energy of the molecule in its optimized, ground-state geometry. |

| Dipole Moment | ~3.5 - 4.0 Debye | A measure of the molecule's overall polarity, arising from the electronegative nitrile group. |

| Chemical Hardness | ~3.5 eV | Indicates resistance to change in electron distribution; larger values suggest greater stability. pmf.unsa.ba |

| Electrophilicity Index | ~1.5 eV | A measure of the molecule's ability to accept electrons. mdpi.com |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT, albeit at a significantly greater computational expense. arxiv.orgresearchgate.net

For a molecule like this compound, ab initio calculations would be employed to refine the geometric and energetic parameters obtained from DFT. researchgate.net They are particularly valuable for obtaining precise values for bond lengths, bond angles, and vibrational frequencies. researchgate.net While full geometry optimization with high-level ab initio methods might be computationally intensive for a molecule of this size, single-point energy calculations on DFT-optimized geometries are common to achieve a more accurate electronic energy value. These high-accuracy calculations serve as a benchmark to validate the results from more cost-effective methods like DFT.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. youtube.com Central to this theory is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org

The HOMO represents the orbital from which the molecule is most likely to donate electrons in a chemical reaction, characterizing its nucleophilic nature. ossila.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and stability. researchgate.netwikipedia.org A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. pmf.unsa.ba In contrast, a small gap suggests the molecule is more reactive. wikipedia.org For this compound, the HOMO is expected to have significant contributions from the nitrile (C≡N) triple bond and the nitrogen lone pair, while the LUMO would be the corresponding π* antibonding orbital of the nitrile group.

Table 2: Representative Frontier Orbital Energies for this compound (Note: The following values are illustrative examples based on calculations for similar small organic molecules and are not derived from a specific published study on this compound.)

| Orbital | Representative Energy (eV) | Significance |

| HOMO | -7.5 eV | Represents the electron-donating capability of the molecule. |

| LUMO | -0.5 eV | Represents the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap | 7.0 eV | Correlates with chemical stability and reactivity. A larger gap indicates higher stability. pmf.unsa.ba |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves mapping the potential energy surface of a molecule as a function of its rotatable dihedral angles. For this compound, rotation around the single bonds in its hexane (B92381) chain (e.g., C2-C3, C3-C4, C4-C5) leads to different conformers. Computational methods can be used to perform a relaxed scan of the potential energy surface, where a specific dihedral angle is systematically rotated and the energy of the molecule is minimized at each step.

This process identifies the energetic minima, which correspond to stable conformers (typically staggered arrangements like anti and gauche), and the energetic maxima, which represent the transition states between them (typically eclipsed arrangements). msu.edu The energy difference between a minimum and an adjacent maximum is the rotational barrier, which dictates the rate of interconversion between conformers. nih.gov For this compound, the presence of the methyl group at the C3 position introduces steric hindrance that influences the relative energies of the different conformers. msu.edu

Table 3: Plausible Relative Energies of Conformers for Rotation Around the C3-C4 Bond (Note: The following values are illustrative examples based on general principles of conformational analysis and are not derived from a specific published study on this compound.)

| Dihedral Angle (H-C3-C4-H) | Conformation | Plausible Relative Energy (kcal/mol) |

| 60° | Gauche | 0.9 |

| 120° | Eclipsed (Transition State) | 4.0 |

| 180° | Anti | 0.0 (Most Stable) |

| 240° | Eclipsed (Transition State) | 4.5 |

| 300° | Gauche | 0.9 |

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net Computational studies can model these solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is an efficient way to capture bulk electrostatic effects. ekb.eg

Explicit solvent models are used in Molecular Dynamics (MD) simulations, where the solute (this compound) is placed in a box of individual solvent molecules (e.g., water, methanol (B129727), or cyclohexane). researchgate.netmdpi.com The system's evolution is simulated over time by calculating the forces between all atoms. MD simulations provide a dynamic picture of how solvent molecules interact with the solute, stabilizing or destabilizing certain conformers. arxiv.orgmdpi.com For example, a polar solvent might preferentially stabilize a conformer with a larger dipole moment, shifting the conformational equilibrium compared to the gas phase or a nonpolar solvent. researchgate.net

Reaction Pathway and Transition State Analysis of this compound

Computational chemistry provides powerful tools to elucidate the intricate details of chemical reactions, offering insights into reaction mechanisms, transition states, and the influence of catalysts. For this compound, theoretical studies, often employing Density Functional Theory (DFT), can map out the energetic landscapes of its transformations, such as hydrogenation or hydrolysis.

Mechanistic Insights into this compound Transformations

The hydrogenation of nitriles is a pivotal reaction, and computational studies on analogous aliphatic nitriles shed light on the potential pathways for this compound. The process typically involves the sequential addition of hydrogen atoms to the carbon-nitrogen triple bond. DFT calculations on model systems, such as acetonitrile (B52724) hydrogenation on cobalt surfaces, reveal a complex network of elementary steps. These include the adsorption of the nitrile onto the catalyst surface, followed by a series of hydrogenation steps to form an imine intermediate, which is then further hydrogenated to a primary amine. The reaction can also proceed to form secondary and tertiary amines through condensation reactions.

For this compound, the branched alkyl chain may introduce steric effects that influence the adsorption geometry and the relative energies of the transition states for the different hydrogenation steps. Theoretical models can quantify these steric influences and predict their impact on reaction rates and selectivity.

A generalized reaction pathway for the hydrogenation of a nitrile to a primary amine can be conceptualized as follows:

R-C≡N + H₂ → R-CH=NH (imine intermediate) R-CH=NH + H₂ → R-CH₂-NH₂ (primary amine)

In Silico Catalyst Design Principles

Computational modeling plays a crucial role in the rational design of catalysts for nitrile transformations. By understanding the electronic and geometric requirements of the active site, it is possible to design more efficient and selective catalysts in silico.

For the hydrogenation of nitriles, studies have explored various transition metal catalysts, including those based on cobalt, palladium, and platinum. rsc.orgrsc.org DFT calculations can be used to screen different catalyst materials and identify promising candidates. Key parameters that are often evaluated include the binding energy of the nitrile to the catalyst surface, the activation energies for the hydrogenation steps, and the desorption energy of the product amine.

For instance, studies on bimetallic catalysts, such as palladium-platinum alloys, have shown that the electronic structure of the catalyst surface can be tuned to enhance catalytic activity. rsc.orgrsc.org Computational models suggest that heteroatomic sites on the alloy surface can facilitate the activation of the cyano group, which is often the rate-determining step. rsc.org In the context of this compound, in silico catalyst design could focus on developing catalysts with active sites that can accommodate the branched alkyl chain and promote the desired reaction pathway, for example, selective formation of the primary amine.

Below is an illustrative data table showcasing how computational screening could be used to evaluate different catalyst compositions for the hydrogenation of an aliphatic nitrile. The values are hypothetical and represent the type of data generated in such studies.

| Catalyst Composition | Adsorption Energy of Nitrile (kJ/mol) | Activation Energy for C≡N Hydrogenation (kJ/mol) | Selectivity towards Primary Amine (%) |

|---|---|---|---|

| Monometallic Pd | -60 | 85 | 70 |

| Monometallic Pt | -75 | 95 | 65 |

| Pd-Pt Alloy (1:1) | -80 | 70 | 85 |

| Co Nanoparticles | -55 | 90 | 75 |

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are invaluable for predicting and interpreting the spectroscopic properties of molecules, including this compound. Computational methods can calculate various spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions can aid in the identification and characterization of the compound.

DFT calculations are commonly used to predict the infrared spectrum of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. For this compound, the characteristic C≡N stretching frequency would be a key feature. Theoretical calculations can predict the position of this band and how it might be influenced by factors such as solvent effects or coordination to a metal center.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using computational methods. These calculations provide a theoretical prediction of the NMR spectrum, which can be compared with experimental data to confirm the structure of the molecule. For this compound, theoretical NMR predictions would be particularly useful for assigning the signals of the different protons and carbons in the branched alkyl chain.

The following table provides a hypothetical comparison of theoretically predicted and experimentally observed spectroscopic data for a compound like this compound.

| Spectroscopic Feature | Theoretical Prediction (DFT) | Experimental Observation |

|---|---|---|

| IR: C≡N Stretch (cm⁻¹) | 2250 | 2245 |

| ¹³C NMR: C≡N Carbon (ppm) | 121.5 | 120.8 |

| ¹H NMR: CH₃ group (ppm) | 0.95 | 0.92 |

Computational Modeling of Enzyme-Substrate Interactions for Biocatalysis

Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis. Enzymes such as nitrile hydratases and nitrilases can convert nitriles into valuable amides and carboxylic acids. researchgate.netnih.govacs.org Computational modeling is a powerful tool for understanding the interactions between these enzymes and their substrates, which is crucial for enzyme engineering and the design of novel biocatalysts.

Molecular docking and molecular dynamics (MD) simulations are the primary computational techniques used to study enzyme-substrate interactions. researchgate.netnih.govacs.org For this compound, these methods can be used to predict its binding mode within the active site of a nitrile-metabolizing enzyme.

Molecular docking studies can predict the preferred orientation of this compound in the enzyme's active site and estimate the binding affinity. researchgate.netnih.gov This information can provide insights into the substrate specificity of the enzyme. For instance, the branched structure of this compound might lead to specific interactions with certain amino acid residues in the active site, which could be favorable or unfavorable for binding and catalysis.

MD simulations can provide a more dynamic picture of the enzyme-substrate complex, revealing how the substrate and the active site residues move and interact over time. acs.org These simulations can help to identify key interactions that are important for substrate binding and catalysis.